Trifolirhizin

Overview

Description

Trifolirhizin is a natural flavonoid glycoside isolated from the root of Sophora flavescens, a plant commonly used in traditional Chinese medicine. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anticancer, antioxidant, and osteogenic properties .

Mechanism of Action

Target of Action

Trifolirhizin primarily targets the p53 protein and checkpoint kinase 1 (CHEK1) in the cell cycle pathway . It also interacts with the AMPK/mTOR signaling pathway and has shown potent tyrosinase inhibitory activity .

Mode of Action

This compound interacts with its targets to induce various cellular changes. It effectively induces cell-cycle arrest of colorectal cancer (CRC) cells by downregulating the expression of p53 and CHEK1 . It also induces autophagy-dependent apoptosis in colon cancer via AMPK/mTOR signaling .

Biochemical Pathways

This compound affects several biochemical pathways. It targets the cell cycle pathway via p53 and CHEK1 . It also influences the AMPK/mTOR signaling pathway, which plays a crucial role in autophagy and apoptosis .

Result of Action

This compound has shown promising results in various studies. It alleviates renal injury in diabetic mice, activates autophagy, and inhibits apoptosis in renal tissue . It also exhibits bioactive activities related to osteogenic processes via differentiation, migration, and mineralization .

Biochemical Analysis

Biochemical Properties

Trifolirhizin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it intensifies the phosphorylation of AMPK in colorectal cancer cells, and prevents the phosphorylation of mTOR, leading to autophagy in colorectal cancer cell lines .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it promotes alkaline phosphatase (ALP) staining and activity, with enhanced expression of the osteoblast differentiation markers, including Alp, ColI, and Bsp .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It induces nuclear runt-related transcription factor 2 (RUNX2) expression during the differentiation of osteogenic cells, and concomitantly stimulates the major osteogenic signaling proteins, including GSK3β, β-catenin, and Smad1/5/8 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trifolirhizin can be isolated from the root of Sophora flavescens using various chromatographic techniques. One common method involves the use of liquid chromatography to separate this compound from other flavonoids present in the plant extract . The process typically involves the following steps:

Extraction: The roots of Sophora flavescens are dried and ground into a fine powder. The powder is then subjected to solvent extraction using methanol or ethanol.

Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated under reduced pressure to obtain a crude extract.

Chromatographic Separation: The crude extract is subjected to liquid chromatography using a gradient of methanol and aqueous acetic acid. This step separates this compound from other flavonoids based on their polarity and affinity to the stationary phase.

Purification: The fractions containing this compound are collected and further purified using preparative chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient separation and purification of this compound from plant extracts. The process is optimized to maximize yield and purity while minimizing the use of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

Trifolirhizin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of this compound can lead to the formation of dihydroflavonoids. Sodium borohydride is a commonly used reducing agent.

Substitution: this compound can undergo nucleophilic substitution reactions, where the glycosidic moiety is replaced by other nucleophiles. Acidic or basic conditions are typically used to facilitate these reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

Substitution: Acidic or basic conditions using nucleophiles such as halides, thiols, and amines.

Major Products Formed

Oxidation: Quinones and other oxidation products.

Reduction: Dihydroflavonoids.

Substitution: Various substituted flavonoid derivatives.

Scientific Research Applications

Chemistry

Catalysis: Trifolirhizin has been explored as a catalyst in organic synthesis due to its ability to facilitate various chemical reactions.

Biology

Cell Differentiation: This compound promotes osteogenic differentiation of osteoblasts, making it a potential candidate for bone regeneration therapies.

Apoptosis Induction: This compound induces apoptosis in cancer cells through autophagy-dependent pathways, highlighting its potential as an anticancer agent.

Medicine

Osteoporosis Treatment: This compound has shown promise in protecting against bone loss in osteoporosis models by inhibiting osteoclast differentiation and bone resorption.

Cancer Therapy: This compound exhibits anticancer activity against various cancer cell lines, including colorectal, gastric, and lung cancer cells.

Industry

Comparison with Similar Compounds

Trifolirhizin shares similarities with other flavonoid glycosides but also exhibits unique properties:

Similar Compounds: Other flavonoid glycosides include quercetin, kaempferol, and luteolin. These compounds also possess antioxidant, anti-inflammatory, and anticancer properties.

Uniqueness: This compound is unique in its ability to promote osteogenic differentiation and inhibit osteoclast activity, making it particularly valuable for bone health applications

Biological Activity

Trifolirhizin, a pterocarpan flavonoid derived from the roots of Sophora flavescens, has garnered attention for its diverse biological activities, particularly its anti-inflammatory and anti-cancer properties. This article delves into the mechanisms of action, research findings, and potential therapeutic applications of this compound, supported by data tables and case studies.

This compound's chemical structure has been characterized using techniques such as and NMR and mass spectrometry. Its biological effects are primarily attributed to its ability to modulate inflammatory pathways and induce apoptosis in cancer cells.

Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory effects, particularly in macrophages stimulated by lipopolysaccharide (LPS). In a study involving mouse J774A.1 macrophages, this compound was shown to:

- Inhibit pro-inflammatory cytokines : It reduced the mRNA expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a dose-dependent manner. At 25 µM, it completely inhibited TNF-α mRNA levels .

- Suppress COX-2 expression : this compound decreased COX-2 protein production by 14% at 0.1 mM and 28% at 0.2 mM concentrations .

Anti-Cancer Activity

This compound demonstrates notable cytotoxic effects against various cancer cell lines:

- Gastric Cancer : In human MKN45 gastric cancer cells, this compound reduced cell proliferation with an IC50 value of 33.27 ± 2.06 µg/ml. The compound induced apoptosis, evidenced by Hoechst staining showing nuclear fragmentation and chromatin compaction .

- Ovarian and Lung Cancer : this compound inhibited the growth of A2780 ovarian and H23 lung cancer cells in vitro .

Table 1: Summary of this compound's Anti-Cancer Effects

| Cell Line | IC50 (µg/ml) | Mechanism |

|---|---|---|

| MKN45 (Gastric) | 33.27 ± 2.06 | Induces apoptosis |

| A2780 (Ovarian) | Not specified | Growth inhibition |

| H23 (Lung) | Not specified | Growth inhibition |

Ulcerative Colitis Model

Recent research highlighted this compound's role in regulating immune responses in ulcerative colitis models. In DSS-induced colitis mice, this compound administration led to:

- Improved symptoms : Increased body weight and reduced disease activity index (DAI).

- Inflammation modulation : It regulated the balance between T helper 17 (Th17) cells and regulatory T (Treg) cells while inhibiting the NLRP3 inflammasome pathway .

Xenograft Tumor Studies

In vivo studies using xenograft tumor models confirmed this compound's anti-tumor efficacy:

- Tumor size reduction : Mice treated with this compound showed smaller tumors after 21 days of treatment without significant weight loss, indicating relative safety .

- Apoptotic activity : Increased levels of cleaved-caspase-3 were observed in treated tumors, supporting the induction of apoptosis as a mechanism for its anti-cancer effects .

Properties

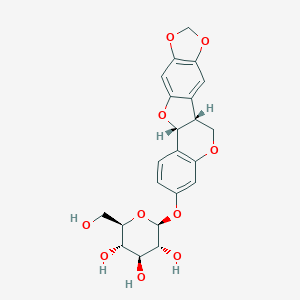

IUPAC Name |

2-(hydroxymethyl)-6-(5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-yloxy)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c23-6-17-18(24)19(25)20(26)22(32-17)30-9-1-2-10-13(3-9)27-7-12-11-4-15-16(29-8-28-15)5-14(11)31-21(10)12/h1-5,12,17-26H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSYCWGXBYZLLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3=C(O1)C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5=CC6=C(C=C25)OCO6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trifolirhizin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6807-83-6 | |

| Record name | Trifolirhizin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142 - 144 °C | |

| Record name | Trifolirhizin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.